molecular formula C19H15ClN2OS B5146279 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide

2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide

Cat. No. B5146279
M. Wt: 354.9 g/mol
InChI Key: GJTDQLDXYJMYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that possesses potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, both of which play a crucial role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, its ability to inhibit various signaling pathways involved in inflammation and tumor growth, and its relatively low toxicity. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential to interact with other compounds, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other inflammatory conditions and tumors, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs of the compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that possesses potent anti-inflammatory and anti-tumor properties. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo models. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction between 2-mercaptobenzyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. The purity and yield of the product can be improved by recrystallization.

Scientific Research Applications

2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has been tested in various in vitro and in vivo models, demonstrating promising results in the treatment of cancer, arthritis, and other inflammatory conditions.

properties

IUPAC Name

2-benzylsulfanyl-N-(5-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDQLDXYJMYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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